3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide

Catalog No.
S529480
CAS No.
929095-23-8
M.F
C26H27ClN4O3S
M. Wt
511.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpi...

CAS Number

929095-23-8

Product Name

3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide

IUPAC Name

3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide

Molecular Formula

C26H27ClN4O3S

Molecular Weight

511.0 g/mol

InChI

InChI=1S/C26H27ClN4O3S/c1-16(19-5-3-4-6-20(19)27)33-23-14-24(35-25(23)26(28)32)31-15-29-21-8-7-18(13-22(21)31)34-17-9-11-30(2)12-10-17/h3-8,13-17H,9-12H2,1-2H3,(H2,28,32)/t16-/m1/s1

InChI Key

GILNGUYOGYOZMP-MRXNPFEDSA-N

SMILES

CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC5CCN(CC5)C)C(=O)N

Solubility

Soluble in DMSO

Synonyms

GSK579289A; GSK 579289A; GSK-579289A.

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC5CCN(CC5)C)C(=O)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC5CCN(CC5)C)C(=O)N

Description

The exact mass of the compound 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide is 510.1492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as GSK579289A, is a molecule studied for its potential to inhibit the enzyme Polo-Like Kinase 1 (Plk1). Plk1 plays a critical role in cell division, and its dysregulation is implicated in various cancers [].

Inhibitory Activity on Plk1

GSK579289A demonstrates potent inhibitory activity against Plk1, with an IC50 (half maximal inhibitory concentration) value of 2 nM. This indicates that a very small concentration of GSK579289A is required to inhibit half of the Plk1 enzyme activity [].

Furthermore, GSK579289A exhibits selectivity for Plk1 over another closely related enzyme, Plk3 (IC50 = 630 nM). This selectivity is crucial for developing targeted cancer therapies with minimal side effects [].

The compound 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide is a complex organic molecule characterized by its unique structural features. It consists of a thiophene core substituted with various functional groups, including a carboxamide and an ethoxy group. The presence of a chlorophenyl moiety and a piperidinyl unit contributes to its potential biological activity. Its chemical formula is C21H18ClN3O3SC_{21}H_{18}ClN_{3}O_{3}S, indicating a molecular weight of approximately 403.89 g/mol .

Typical for carboxamides and thiophene derivatives. Potential reactions include:

  • Nucleophilic substitution: The chlorophenyl group can be replaced by nucleophiles under suitable conditions.
  • Hydrolysis: The carboxamide functional group may hydrolyze in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The nitro or carbonyl groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly as an inhibitor of polo-like kinase, which is implicated in cell division and cancer progression. The specific activity against polo-like kinase 1 has been reported with an IC50 value of 2 nM, indicating potent inhibitory effects . Additionally, compounds with similar structures have shown promise in treating various cancers and other diseases due to their ability to interfere with cellular signaling pathways.

  • Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: The introduction of the chlorophenyl and ethoxy groups can be performed via nucleophilic aromatic substitution.
  • Coupling reactions: The benzimidazole moiety can be synthesized separately and then coupled with the thiophene derivative.
  • Final modification: The carboxamide group can be introduced through reaction with an appropriate amine or acid chloride.

Given its potential biological activity, this compound may find applications in:

  • Pharmaceutical development: As a lead compound for developing new cancer therapeutics targeting polo-like kinases.
  • Biochemical research: To study cellular processes related to mitosis and cancer biology.
  • Material science: As a building block for synthesizing novel materials with electronic or optical properties.

Interaction studies are crucial for understanding the binding affinity and specificity of this compound towards its biological targets. Techniques such as:

  • Surface plasmon resonance: To measure real-time binding interactions with target proteins.
  • Fluorescence resonance energy transfer: To study conformational changes upon binding.
  • Molecular docking simulations: To predict binding modes and affinities in silico.

These methodologies can help elucidate the mechanism of action and optimize the compound for improved efficacy.

Several compounds share structural similarities with 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructure HighlightsBiological Activity
GSK 461364Polo-like kinase inhibitorPotent against PLK1 (IC50: 2 nM)
Compound AContains similar thiophene and piperidine moietiesAnticancer properties
Compound BFeatures a different halogen substituent on phenylVarying selectivity towards kinases

The uniqueness of 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide lies in its specific combination of functional groups that confer distinct biological properties compared to its analogs, particularly its selectivity for polo-like kinases which is critical for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

510.1492396 g/mol

Monoisotopic Mass

510.1492396 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK579289A

Dates

Modify: 2024-04-14
1. Long T, Neitz RJ, Beasley R, et al. Structure-Bioactivity Relationship for Benzimidazole Thiophene Inhibitors of Polo-Like Kinase 1 (PLK1), a Potential Drug Target in Schistosoma mansoni. Geary TG, ed. PLoS Neglected Tropical Diseases. 2016;10(1):e0004356. doi:10.1371/journal.pntd.0004356.

Explore Compound Types